molecular formula C11H15NO2 B8721731 2-[(Oxan-4-yl)amino]phenol

2-[(Oxan-4-yl)amino]phenol

Cat. No.: B8721731
M. Wt: 193.24 g/mol
InChI Key: UMTMGWBMQSDNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Oxan-4-yl)amino]phenol is a phenolic derivative featuring a tetrahydropyran (oxane) ring linked via an amino group to the ortho position of a phenol moiety. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines the hydrogen-bonding capability of the phenol group with the conformational flexibility of the oxane ring. Its hydrochloride salt (this compound hydrochloride) has been synthesized for pharmaceutical R&D applications, as noted in recent catalogs . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, with structural characterization relying on techniques such as NMR and X-ray crystallography .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(oxan-4-ylamino)phenol

InChI

InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

UMTMGWBMQSDNBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)amino]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions. For example, the reaction of 4-chlorophenol with oxan-4-ylamine in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-[(Oxan-4-yl)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]phenol involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The phenol group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-[(oxan-4-yl)amino]phenol can be contextualized by comparing it to analogs with variations in the aromatic core, substituents, or heterocyclic moieties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Key Structural Features Biological Activity/Applications Key Data/Findings References
This compound Phenol + oxane ring at C2 Pharmaceutical intermediate (R&D) Synthesized as hydrochloride salt; structural flexibility enhances solubility .
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Phenol + oxadiazole ring at C2 + Cl at C4 Anticancer agents Demonstrated cytotoxicity against MCF-7 (breast cancer) via apoptosis induction .
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Methoxyphenyl + oxoacetate ester Synthetic intermediate High purity (>98%) for drug synthesis; ester group improves lipophilicity .
2-Nitrophenol Phenol + nitro group at C2 Industrial synthesis Higher acidity (pKa ~7.2) due to electron-withdrawing nitro group .
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol Pyrimidine + fluorophenyl-methoxy substituents Kinase inhibitors (research) Bulky substituents reduce solubility but enhance target binding affinity .

Key Comparative Insights

Electronic Effects: The oxane ring in this compound provides moderate electron-donating effects compared to the electron-withdrawing nitro group in 2-nitrophenol, which lowers the phenol’s pKa significantly . Substituents like the oxadiazole ring in 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol enhance π-π stacking interactions, critical for anticancer activity .

Solubility and Bioavailability: The hydrochloride salt of this compound improves aqueous solubility, a trait shared with Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, where the ester group balances lipophilicity . Bulky substituents (e.g., pyrimidine-fluorophenyl in ) reduce solubility but increase target specificity.

Synthetic Complexity: this compound derivatives are synthesized via straightforward coupling reactions, whereas oxadiazole-containing analogs require multi-step cyclization . X-ray crystallography (e.g., CCDC 1850211 ) confirms the planar geometry of aromatic analogs, aiding in structure-activity relationship (SAR) studies.

Biological Relevance: Unlike 2-nitrophenol (industrial use), this compound and its analogs are tailored for therapeutic applications, with oxadiazole and pyrimidine derivatives showing promise in oncology .

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